Physicochemical Properties of 2,6-Dimethylheptanoic Acid: An In-depth Technical Guide
Physicochemical Properties of 2,6-Dimethylheptanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylheptanoic acid is a methyl-branched, medium-chain fatty acid.[1][2] Unlike its straight-chain counterparts, the methyl branching in its structure gives rise to unique physicochemical properties that influence its biological activity and potential therapeutic applications. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes, including modulation of cell membrane fluidity, anti-inflammatory responses, and potential anti-cancer properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethylheptanoic acid, details relevant experimental protocols for their determination, and visualizes key experimental workflows. While experimentally determined data for this specific molecule is limited, this guide consolidates available computed data and established methodologies for its characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2,6-Dimethylheptanoic acid, these properties are largely available as computed values.
Quantitative Data Summary
The following tables summarize the key computed physicochemical properties of 2,6-Dimethylheptanoic acid.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | PubChem[2], Cheméo[6] |
| Molecular Weight | 158.24 g/mol | PubChem[2], Cheméo[6] |
| XLogP3 | 3.1 | PubChem[2] |
| Normal Boiling Point (Tboil) | 550.49 K | Cheméo[6] |
| log₁₀ Water Solubility (log₁₀WS) | -2.21 | Cheméo[6] |
| Octanol (B41247)/Water Partition Coefficient (logPoct/wat) | 2.533 | Cheméo[6] |
Table 2: Computed Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -245.72 | kJ/mol | Cheméo[6] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -504.46 | kJ/mol | Cheméo[6] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.71 | kJ/mol | Cheméo[6] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 58.28 | kJ/mol | Cheméo[6] |
Experimental Protocols
Detailed experimental protocols are essential for the validation of computed data and for further research. The following sections describe standard methodologies for determining the key physicochemical properties of branched-chain fatty acids like 2,6-Dimethylheptanoic acid.
Melting Point Determination
The melting point of a substance provides insight into its purity and the strength of intermolecular forces. Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of 2,6-Dimethylheptanoic acid is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is lowered to well below the expected melting point and then increased at a constant rate (e.g., 2-10 °C/min).
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the heat of fusion.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of 2,6-Dimethylheptanoic acid is dissolved in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by using derivative plots.
Solubility Determination
Solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of 2,6-Dimethylheptanoic acid is added to a series of vials containing different aqueous buffers of known pH.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.
-
Quantification: The concentration of 2,6-Dimethylheptanoic acid in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 2,6-Dimethylheptanoic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of 2,6-Dimethylheptanoic acid in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and the general biological context of branched-chain fatty acids.
Caption: Workflow for Melting Point Determination using DSC.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Caption: Workflow for Solubility Determination (Shake-Flask Method).
References
- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. 2,6-Dimethyl-heptanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
